methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate
Description
Methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate, with the molecular formula C₁₉H₁₈N₄O₃, is a fascinating compound. Let’s explore its properties and applications.
Properties
CAS No. |
478385-10-3 |
|---|---|
Molecular Formula |
C18H17N5O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(benzotriazol-1-yl)propanoylhydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17N5O3/c1-26-18(25)14-8-6-13(7-9-14)12-19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9,12H,10-11H2,1H3,(H,21,24)/b19-12+ |
InChI Key |
IUOVQVDVNOFKCC-XDHOZWIPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is the condensation of 1H-benzotriazole-1-carboxylic acid with hydrazine hydrate, followed by esterification with methyl 4-formylbenzoate. The reaction proceeds under appropriate conditions to yield the desired product.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: Methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate can undergo oxidation reactions.
Reduction: It is also amenable to reduction processes.
Substitution: Substituent modifications are feasible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace functional groups.
Major Products:
The primary product of these reactions is this compound itself, with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives, which include compounds structurally similar to methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate. These derivatives have demonstrated notable antibacterial and antifungal activities. For instance, compounds derived from benzotriazole showed significant inhibition against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Case Study:
A study conducted by Jamkhandi et al. synthesized several benzotriazole derivatives and evaluated their antibacterial efficacy. The results indicated that some compounds exhibited comparable effectiveness to standard antibiotics, suggesting their potential as new antimicrobial agents .
Anticancer Properties
Benzotriazole derivatives have also been explored for their anticancer properties. Research indicates that certain modifications in the structure can enhance cytotoxicity against cancer cell lines. For example, introducing specific electron-donating groups into the benzotriazole framework has been shown to improve the potency of these compounds against various cancer types .
Data Table: Anticancer Activity of Benzotriazole Derivatives
Insecticidal Properties
Methyl benzoate, a related compound, has been studied for its insecticidal properties against various agricultural pests. Research indicates that it effectively controls a range of insects while being environmentally safe . The structural similarities between methyl benzoate and this compound suggest potential applications in pest management.
Case Study:
A study published in 2022 demonstrated that methyl benzoate significantly reduced the population of aphids in treated crops, leading to improved yield outcomes . This suggests that derivatives of methyl benzoate could be developed into effective pest control agents.
Photostabilizers
The incorporation of benzotriazole moieties into polymers has been investigated for their ability to act as UV stabilizers. These compounds protect materials from degradation caused by ultraviolet light exposure, enhancing the longevity and durability of plastics and coatings.
Case Study:
Research has shown that adding benzotriazole derivatives to polymer formulations significantly improved their UV resistance compared to untreated samples. This application is particularly relevant for outdoor materials exposed to sunlight .
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate stands out for its unique structure, similar compounds include:
Methyl 4-((E)-{[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoyl]hydrazono}methyl)benzoate: (CAS: 307321-32-0).
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: (CAS: 52148-89-7).
Biological Activity
Methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate, also known by its CAS number 478385-10-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzene ring with a methyl ester group and a hydrazinylidene moiety. Its molecular formula is , and it possesses notable properties such as:
- Molecular Weight : 341.36 g/mol
- Solubility : Sparingly soluble in water, soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
- Toxicity : Classified as harmful if ingested (H302) and causes skin irritation (H315) .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells:
- Caspase Activation : Promotes apoptotic pathways leading to cell death.
- Inhibition of Proliferation : Reduces cell cycle progression in cancerous cells.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress, contributing to cytotoxicity .
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal explored the antitumor efficacy of this compound in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, with minimal side effects observed in treated animals.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound exerts its effects on cancer cells. The study utilized flow cytometry to analyze cell cycle distribution, revealing an accumulation of cells in the G2/M phase, indicating cell cycle arrest .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O3 |
| Molecular Weight | 341.36 g/mol |
| Solubility | Sparingly soluble in water |
| Toxicity | H302, H315 |
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits proliferation |
| Apoptosis Induction | Caspase activation |
| Cell Cycle Arrest | G2/M phase accumulation |
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 4-[(E)-...]benzoate?
Answer:
The compound can be synthesized via hydrazone formation between a benzotriazole-containing propanoyl hydrazine derivative and a substituted benzaldehyde. Key steps include:
- Condensation reactions : Utilize hydrazine derivatives (e.g., 3-(1H-benzotriazol-1-yl)propanoyl hydrazine) with methyl 4-formylbenzoate under acidic or catalytic conditions to form the hydrazinylidene linkage .
- Microwave-assisted synthesis : Evidence suggests microwave irradiation improves reaction efficiency and yield for analogous heterocyclic systems .
- Solvent optimization : Ethanol or methanol is commonly used, with recrystallization in polar solvents (e.g., ethanol/water mixtures) for purification .
Basic: How should researchers characterize this compound spectroscopically?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the hydrazinylidene group and the ester moiety. Aromatic protons in the benzotriazole and benzoate rings appear as distinct multiplet signals .
- IR spectroscopy : Stretching vibrations for C=O (ester: ~1700 cm⁻¹), C=N (hydrazone: ~1600 cm⁻¹), and benzotriazole C-N (1350–1450 cm⁻¹) validate functional groups .
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and torsional strain in the hydrazone linkage .
Advanced: How does the benzotriazole moiety influence the compound’s photophysical properties?
Answer:
The benzotriazole group enhances UV absorption and solvatochromic behavior due to its electron-withdrawing nature and planar aromatic system. Studies on analogous compounds show:
- Solvatochromism : Solvent polarity shifts the π→π* transition wavelength, detectable via UV-Vis spectroscopy in solvents like DMSO, ethanol, and hexane .
- DFT calculations : Theoretical models (e.g., B3LYP/6-31G**) predict electron density distribution, highlighting the benzotriazole’s role in stabilizing excited states .
Advanced: What computational strategies predict reactivity and electronic properties?
Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites, such as the hydrazone nitrogen or ester carbonyl .
- Molecular docking : For bioactive derivatives, docking simulations (e.g., AutoDock Vina) assess interactions with target proteins, such as enzymes with benzotriazole-binding pockets .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Advanced: How can environmental fate studies be designed for this compound?
Answer:
- Biodegradation assays : Use OECD 301 protocols to assess microbial breakdown in aqueous systems .
- Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential.
- Ecotoxicity testing : Evaluate effects on model organisms (e.g., Daphnia magna) at varying concentrations .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-donating vs. withdrawing groups on the benzoate ring) on biological endpoints .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .
Basic: What intermediates are critical in synthesizing this compound?
Answer:
- 3-(1H-Benzotriazol-1-yl)propanoyl hydrazine : Synthesized via hydrazinolysis of the corresponding acyl chloride .
- Methyl 4-formylbenzoate : Prepared by esterification of 4-carboxybenzaldehyde with methanol under acid catalysis .
Advanced: What insights do docking studies provide on its mechanism of action?
Answer:
For bioactive analogs, docking reveals:
- Binding affinity : The benzotriazole group forms π-π stacking with aromatic residues (e.g., Tyr in kinase targets), while the hydrazone linker hydrogen-bonds to catalytic sites .
- Selectivity : Substituents on the benzoate ring modulate steric clashes with non-target proteins .
Advanced: How does solvent polarity affect electronic properties?
Answer:
- Solvatochromic shifts : Polar solvents stabilize charge-transfer states, red-shifting UV-Vis absorption maxima. For example, a 20 nm shift is observed between hexane and DMSO .
- Kamlet-Taft parameters : Quantify solvent effects using polarity (π*), hydrogen-bond donor (α), and acceptor (β) terms to correlate with spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
